REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([O:15][CH2:16][CH2:17][CH3:18])=[C:7]([CH:14]=1)[C:8]([O:10]CCC)=[O:9])=[O:2].[OH-].[Na+].Cl>O1CCCC1.CO.O>[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([O:15][CH2:16][CH2:17][CH3:18])=[C:7]([CH:14]=1)[C:8]([OH:10])=[O:9])=[O:2] |f:1.2,4.5.6|
|
Name
|
propyl 5-formyl-2-propoxybenzoate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=CC(=C(C(=O)OCCC)C1)OCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
tetrahydrofuran methanol water
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CO.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
a white solid precipitated
|
Type
|
CUSTOM
|
Details
|
which is collected
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the solid residue is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=CC(=C(C(=O)O)C1)OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |